![molecular formula C19H20N4O B1430437 {1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1785765-14-1](/img/structure/B1430437.png)
{1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol
Overview
Description
This compound is a derivative of azetidine, a type of four-membered heterocyclic compound containing nitrogen. It also contains a 1,2,3-triazole ring, which is a five-membered ring structure containing two nitrogen atoms and three carbon atoms. The presence of the diphenylmethyl group suggests that this compound could have interesting chemical properties due to the conjugated system of the phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by the introduction of the diphenylmethyl group. The 1,2,3-triazole ring could be formed through a click reaction, a type of chemical reaction that is widely used in chemistry due to its efficiency and versatility .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The azetidine and 1,2,3-triazole rings would contribute to its three-dimensionality, and the diphenylmethyl group could potentially participate in pi stacking interactions, depending on the overall conformation of the molecule .Chemical Reactions Analysis
As for its reactivity, the azetidine ring is known to be reactive due to its ring strain, and could potentially undergo ring-opening reactions. The 1,2,3-triazole ring is generally considered to be quite stable and could act as a directing group in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine and 1,2,3-triazole rings could impact its polarity and solubility, while the diphenylmethyl group could influence its lipophilicity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(1-benzhydrylazetidin-3-yl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-14-17-11-23(21-20-17)18-12-22(13-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-11,18-19,24H,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOMDPQXRMYDMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C(N=N4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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